molecular formula C6H13NO5 B8667444 mannosamine

mannosamine

Cat. No.: B8667444
M. Wt: 179.17 g/mol
InChI Key: MSWZFWKMSRAUBD-CBPJZXOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

mannosamine, also known as 2-amino-2-deoxy-D-mannose, is a hexosamine derivative of mannose. It is a naturally occurring compound that plays a crucial role in various biological processes. The molecular formula of this compound is C6H13NO5, and it is commonly used in the synthesis of sialic acids, which are essential components of glycoproteins and glycolipids .

Preparation Methods

Synthetic Routes and Reaction Conditions: mannosamine can be synthesized through several methods. One common approach involves the use of tri-O-acetyl-D-glucal as a starting material. The process includes the addition of nitrosyl chloride to the acetylated glycal, followed by conversion to an acetylated derivative of the 2-oximinohexose. The oxime is then reduced to an amine . Another method involves the epimerization of glucosamine derivatives using a Wittig reaction with a phosphorus ylide, followed by oxidation with ozone to yield the this compound derivative .

Industrial Production Methods: Industrial production of this compound often involves the chemo-enzymatic synthesis of N-glycans. This method provides high stereoselectivity and economic efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: mannosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form corresponding acids and reduced to form amines. Substitution reactions often involve the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include acetylated derivatives, amines, and various substituted compounds.

Mechanism of Action

mannosamine is similar to other hexosamines such as D-glucosamine, D-galactosamine, and N-acetylthis compound. it is unique in its specific role in the biosynthesis of sialic acids. While D-glucosamine and D-galactosamine are also involved in the synthesis of glycoproteins and glycolipids, this compound is specifically required for the production of sialic acids .

Comparison with Similar Compounds

  • D-Glucosamine
  • D-Galactosamine
  • N-Acetylmannosamine

This compound stands out due to its specific involvement in sialic acid biosynthesis, making it a critical compound in various biological and industrial processes.

Properties

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

IUPAC Name

(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol

InChI

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3+,4-,5-,6?/m1/s1

InChI Key

MSWZFWKMSRAUBD-CBPJZXOFSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)N)O)O)O

SMILES

C(C1C(C(C(C(O1)O)N)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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